An In-depth Technical Guide to the Pharmacological Profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one Hydrochloride
An In-depth Technical Guide to the Pharmacological Profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, a synthetic cathinone. Due to the limited availability of direct research on this specific molecule, this guide leverages extensive data from its closest structural analog, 4-methylethcathinone (4-MEC), to construct a predictive and detailed pharmacological framework. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's anticipated mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate complex concepts, adhering to the highest standards of scientific integrity and practical application.
Introduction and Structural Rationale
2-(ethylamino)-1-(p-tolyl)propan-1-one, as its hydrochloride salt, is a member of the synthetic cathinone class. These compounds are β-keto analogues of phenethylamines and are known for their psychostimulant properties.[1] The core structure, a phenethylamine backbone with a β-keto group and various substitutions, allows for a wide range of pharmacological activities, primarily through interaction with monoamine transporters.[2][3]
Direct pharmacological data for 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is scarce in peer-reviewed literature. However, its structure is nearly identical to that of 4-methylethcathinone (4-MEC), differing only in the position of the methyl group on the phenyl ring (para- vs. meta-). This structural similarity allows for a highly informed, predictive analysis of its pharmacological profile. 4-MEC itself is a second-generation synthetic cathinone, marketed as a replacement for mephedrone (4-methylmethcathinone).[4][5] This guide will therefore use 4-MEC as a primary surrogate to detail the expected pharmacological characteristics of the topic compound, a standard and necessary practice in novel psychoactive substance (NPS) research.
Physicochemical Properties
| Property | 2-(ethylamino)-1-(p-tolyl)propan-1-one HCl (4-MEC HCl) |
| IUPAC Name | 2-(ethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride |
| Synonyms | 4-Methylethcathinone hydrochloride, 4-MEC HCl |
| Molecular Formula | C₁₂H₁₇NO · HCl[6] |
| Molar Mass | 227.73 g/mol |
| CAS Number | 1266688-86-1[4] |
| Appearance | Crystalline solid |
| Chirality | Contains a chiral center at the α-carbon, existing as (R) and (S) enantiomers. Commercial preparations are typically a racemic mixture.[7] |
Pharmacodynamics: Interaction with Monoamine Systems
The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] They achieve this by interacting with their respective high-affinity reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8]
Monoamine Transporter Interaction Profile
Based on extensive in vitro studies of 4-MEC, 2-(ethylamino)-1-(p-tolyl)propan-1-one is predicted to be a non-selective inhibitor of all three monoamine transporters.[9][10] However, its mechanism of interaction appears to be complex, exhibiting what has been termed a "hybrid" activity profile.[5][11]
-
As a Reuptake Inhibitor (Blocker): Like cocaine, it can block the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft.
-
As a Substrate (Releaser): Like amphetamine, it can be transported into the presynaptic neuron, triggering transporter-mediated efflux (release) of neurotransmitters from the cytosol.[12]
Studies on 4-MEC suggest it acts as a substrate at SERT (a serotonin releaser) but functions as a reuptake inhibitor (blocker) at DAT .[5][13] This dual mechanism is unusual and distinguishes it from classic psychostimulants like cocaine (a pure blocker) or methamphetamine (a potent releaser at all three transporters). This hybrid profile likely contributes to a unique blend of psychostimulant and empathogenic effects.
Quantitative Transporter Affinities
The potency of a compound at monoamine transporters is typically quantified by its inhibition constant (Kᵢ) from radioligand binding assays or its half-maximal inhibitory concentration (IC₅₀) from uptake inhibition assays. Data for 4-MEC shows variability across studies, which is common for in vitro assays, but consistently demonstrates activity at all three transporters in the nanomolar to low-micromolar range.
Table 1: Monoamine Transporter Interaction Potency of 4-MEC
| Assay Type | DAT | NET | SERT | Source |
|---|---|---|---|---|
| Binding Affinity (Kᵢ, nM) | 565 | 1668 | 1798 | [8] |
| Binding Affinity (Kᵢ, nM) | 890 | 6800 | 7700 | [8] |
| Uptake Inhibition (IC₅₀, nM) | ~800 | - | ~500 | [5] |
| Uptake Inhibition (IC₅₀, nM) | 4280 | 2230 | 7930 | [8] |
| Uptake Inhibition (IC₅₀, nM) | 960 | 930 | 218 |[2] |
Note: Lower values indicate higher potency.
The data collectively suggest that 2-(ethylamino)-1-(p-tolyl)propan-1-one will likely exhibit the highest potency at DAT and SERT, with slightly lower potency at NET. This profile, particularly the potent action at SERT, differentiates it from classic stimulants like methamphetamine, which are generally more potent at DAT and NET.[11]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile determines the onset, duration, and intensity of a drug's effects. While specific human pharmacokinetic data for the topic compound is unavailable, in vitro metabolism studies on 4-MEC and related cathinones provide a robust model for its biotransformation.[12][13][14]
Predicted Metabolic Pathways
Metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[15] The major metabolic transformations for cathinones like 4-MEC are:
-
β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding amino alcohol metabolite. This is a primary metabolic step.[16]
-
N-Dealkylation: The ethyl group attached to the nitrogen is removed, yielding the primary amine metabolite (N-deethyl-4-methylcathinone).[14][16]
-
Hydroxylation of the Tolyl Group: The methyl group on the phenyl ring is oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid.[16]
-
Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation, forming more water-soluble conjugates for excretion.[14]
It is noteworthy that the N-deethylation of 4-MEC produces 4-methylcathinone, and similarly, the N-deethylation of 2-(ethylamino)-1-(p-tolyl)propan-1-one would produce 4-methylcathinone (a controlled substance). This indicates that the parent compound can act as a prodrug to other psychoactive substances.[14]
In Vivo Pharmacology & Behavioral Effects (Animal Models)
Animal models are crucial for understanding the abuse liability and psychostimulant effects of novel compounds. Studies using 4-MEC in rodents provide key insights into the expected behavioral profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one.
Locomotor Activity
Like other psychostimulants, 4-MEC produces a dose-dependent increase in spontaneous locomotor activity in rats.[17] However, it appears to be less potent than methamphetamine, requiring higher doses to elicit similar levels of hyperactivity.[17][18] Chronic administration can lead to locomotor sensitization, a phenomenon where repeated exposure results in a progressively greater motor response, which is often associated with the reinforcing effects of drugs.[17]
Rewarding Properties and Abuse Liability
The rewarding effects of a drug can be assessed using the Conditioned Place Preference (CPP) paradigm. In this model, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment indicates rewarding properties.
-
CPP Induction: 4-MEC has been shown to induce a significant and dose-dependent conditioned place preference in rats, strongly suggesting it has abuse liability.[17][19]
-
Comparison: The dose required to produce CPP with 4-MEC (e.g., 10 mg/kg) is substantially higher than that for methamphetamine (e.g., 1 mg/kg), which aligns with its lower potency as a DAT inhibitor.[17]
These findings predict that 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride possesses significant potential for abuse.
Toxicology Profile
The toxicological profile of synthetic cathinones is a major public health concern. The available data for 4-MEC, including clinical case reports and in vitro studies, points to a multi-system risk profile.
Cardiovascular Toxicity
The most consistently reported adverse effects of synthetic cathinones are cardiovascular.[7] The sympathomimetic effects, driven by increased levels of norepinephrine and dopamine, can lead to:
Severe cardiovascular events, including myocardial infarction and cardiac arrest, have been documented in cases involving synthetic cathinone use.[7][20]
Neurotoxicity
The potential for long-term damage to monoamine neurons is a well-established concern with amphetamine-class drugs.[11][21] For 4-MEC, the evidence is less clear. Some studies suggest that, unlike methamphetamine, mephedrone and its analogs may not cause significant long-term depletion of dopamine transporters, indicating a lower neurotoxic potential for dopaminergic neurons.[6][22] However, the potent serotonin-releasing properties raise concerns about potential serotonergic neurotoxicity, similar to that seen with MDMA.[21]
Acute Systemic Toxicity
Fatalities have been reported where 4-MEC was detected in post-mortem analysis.[1] Blood concentrations in fatal cases have ranged widely, often confounded by the presence of other substances. However, a death attributed solely to 4-MEC toxicity was reported with a post-mortem femoral blood concentration of 0.167 mg/L.[1] In another case of overdose, the concentration was as high as 14.6 mg/L.[14] These cases highlight the significant risk of acute overdose.
Table 2: Summary of Predicted Toxicological Profile
| Toxicity Type | Predicted Effects |
|---|---|
| Cardiovascular | Tachycardia, hypertension, potential for myocardial infarction and arrhythmias.[7][20] |
| Neurological (Acute) | Agitation, seizures, sympathomimetic crisis.[1] |
| Neurotoxicity (Long-term) | Lower risk for dopaminergic neurotoxicity compared to methamphetamine; potential for serotonergic deficits.[21][22] |
| Hepatotoxicity | In vitro studies show potential for cytotoxicity in liver cell lines (EC₅₀ for 4-MEC in primary rat hepatocytes = 1.29 mM).[2] |
| Lethality | Documented fatalities with post-mortem blood concentrations in the sub-mg/L to >10 mg/L range.[1][14] |
Methodologies: Key Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. The following section details the standard protocols used to generate the pharmacological data discussed in this guide.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the IC₅₀ value of a compound by measuring its ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[23]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably transfected to express the human DAT, NET, or SERT, are seeded into 96-well microplates and cultured overnight. The choice of a stable cell line ensures consistent transporter expression, which is critical for reproducibility.
-
Assay Preparation: On the day of the experiment, cell culture medium is removed. The cells (monolayer) are washed with Krebs-HEPES buffer (pH 7.4).
-
Drug Incubation: Serial dilutions of the test compound (and reference compounds like cocaine or amphetamine) are prepared in the assay buffer and added to the wells. A set of wells receives only buffer (total uptake) and another set receives a high concentration of a known potent inhibitor, like mazindol for DAT, to determine non-specific uptake.
-
Initiation of Uptake: The uptake reaction is started by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT assays) to all wells. The incubation is short (typically 1-5 minutes) at room temperature to measure the initial rate of transport.
-
Termination: The reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold buffer. The cold temperature is critical to halt all transporter activity instantly.
-
Quantification: The cells are lysed, and the radioactivity trapped within the cells is measured using a liquid scintillation counter.
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then normalized as a percentage of the specific uptake in the control (no drug) wells. A sigmoidal dose-response curve is generated by plotting percent inhibition versus the log of the drug concentration, from which the IC₅₀ value is derived.[23]
Protocol: In Vivo Conditioned Place Preference (CPP)
This behavioral paradigm assesses the rewarding or aversive properties of a compound in rodents.[24][25]
Step-by-Step Methodology:
-
Apparatus: A standard three-chamber CPP apparatus is used. The two larger "conditioning" chambers are distinguished by different tactile (e.g., grid vs. mesh floor) and visual (e.g., black vs. white walls) cues. A smaller, neutral center chamber connects them.[17]
-
Phase 1: Pre-Conditioning (Baseline Preference): For one or more days, each animal is placed in the center chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each conditioning chamber is recorded to establish any baseline preference. An unbiased design, where animals show no initial preference, is ideal.[17][24]
-
Phase 2: Conditioning: This phase typically lasts for several days (e.g., 4-8 days).
-
On "drug" conditioning days, the animal receives an injection of the test compound (e.g., 10 mg/kg 4-MEC, i.p.) and is immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On "vehicle" conditioning days, the animal receives a saline injection and is confined to the opposite chamber. The assignment of drug to a specific chamber is counterbalanced across animals to avoid bias.
-
-
Phase 3: Post-Conditioning (Test): After the conditioning phase, and often following a drug-free withdrawal period, the test is conducted. The animal is placed back in the center chamber (drug-free) and given free access to all chambers, just as in the pre-conditioning phase. The time spent in each chamber is recorded.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. A significant positive score indicates a conditioned place preference, implying the drug has rewarding properties.[17]
Conclusion and Future Directions
The pharmacological profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, inferred from its close structural analog 4-MEC, is that of a potent, non-selective monoamine transporter modulator with a unique "hybrid" mechanism of action, acting as a serotonin releaser and a dopamine/norepinephrine reuptake inhibitor. This profile is consistent with psychostimulant and empathogenic effects, and preclinical data strongly indicate a significant abuse liability. Its metabolism is complex, involving multiple Phase I and Phase II pathways, and it can act as a prodrug to other controlled substances. The toxicological profile is dominated by cardiovascular risks, a hallmark of sympathomimetic stimulants.
While this predictive analysis provides a robust foundation, it underscores the critical need for direct research on 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride. Future studies should focus on:
-
Direct In Vitro Characterization: Performing radioligand binding and uptake/release assays to confirm its precise potency and mechanism at DAT, NET, and SERT.
-
Enantiomer-Specific Pharmacology: Separating the (R) and (S) enantiomers and characterizing them individually, as stereochemistry can significantly impact pharmacological activity.
-
Human-Relevant Metabolism: Utilizing human liver microsomes and hepatocytes to definitively identify its human metabolites and the specific CYP enzymes involved.
-
Comprehensive Toxicological Assessment: Conducting formal studies to determine LD₅₀ values and systematically investigate its potential for neurotoxicity and cardiotoxicity.
This guide synthesizes the current state of knowledge, providing a scientifically grounded framework for professionals in the field while clearly delineating the existing research gaps that warrant future investigation.
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